

The Multifaceted Biological Activities of Methyl Isoxazole-5-Carboxylate Analogs: A Comparative Guide

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Compound of Interest

Compound Name: Methyl isoxazole-5-carboxylate

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Authored For: Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities. Among its derivatives, analogs of **methyl isoxazole-5-carboxylate** have emerged as a promising class of compounds with a wide spectrum of therapeutic potential. This guide provides a comparative analysis of the biological activities of these analogs, supported by experimental data, detailed methodologies, and pathway visualizations to aid in ongoing research and drug development efforts. The inherent chemical properties of the isoxazole ring, including its electronic nature and ability to form various non-covalent interactions, make it a valuable pharmacophore in the design of novel therapeutic agents.^[1]

Anticancer Activity: Targeting Proliferation and Survival Pathways

Methyl isoxazole-5-carboxylate analogs have demonstrated significant potential as anticancer agents across a range of human cancer cell lines. Their mechanisms of action are diverse, involving the inhibition of key signaling kinases, induction of apoptosis, and cell cycle arrest.

A notable area of investigation has been the development of isoxazole derivatives as kinase inhibitors. For instance, a series of 4-arylamido-5-methylisoxazole derivatives have been

synthesized and identified as highly selective inhibitors of FMS-like tyrosine kinase 3 (FLT3).[2] Compound 7d from this series showed potent inhibitory activity against both wild-type FLT3 and its internal tandem duplication (ITD) mutant, which is a key driver in acute myeloid leukemia (AML).[2]

In other studies, isoxazole-piperazine hybrids have been evaluated for their cytotoxicity against liver and breast cancer cells.[3] Compounds 5l-o from this series exhibited potent cytotoxicity with IC50 values in the low micromolar to nanomolar range.[3] Mechanistic studies revealed that these compounds induce oxidative stress, leading to apoptosis and cell cycle arrest, mediated through the modulation of the Akt and p53 signaling pathways.[3]

Furthermore, isoxazole-carboxamide derivatives have shown broad-spectrum antiproliferative activity against various cancer cell lines, including melanoma (B16F1), colon cancer (Colo205), and liver cancer (HepG2).[4] Compound 2e was particularly potent against the B16F1 melanoma cell line, with an IC50 value comparable to the standard chemotherapeutic drug doxorubicin.[4]

Comparative Anticancer Potency (IC50 Values)

Compound ID	Cancer Cell Line	IC50 (μM)	Reference
7d	FLT3 (enzymatic assay)	0.106	[2]
7d	FLT3-ITD (enzymatic assay)	0.301	[2]
2a	Colo205 (colon)	9.179	[4]
2a	HepG2 (liver)	7.55	[4]
2e	B16F1 (melanoma)	0.079	[4]
5a	Huh7 (liver)	19.9	[3]
5l	Huh7 (liver)	3.7	[3]
5m	Huh7 (liver)	2.5	[3]
5o	Huh7 (liver)	1.8	[3]
5l	Mahlavu (liver)	1.1	[3]
5m	Mahlavu (liver)	0.8	[3]
5o	Mahlavu (liver)	0.3	[3]
5l	MCF-7 (breast)	1.9	[3]
5m	MCF-7 (breast)	1.5	[3]
5o	MCF-7 (breast)	0.9	[3]

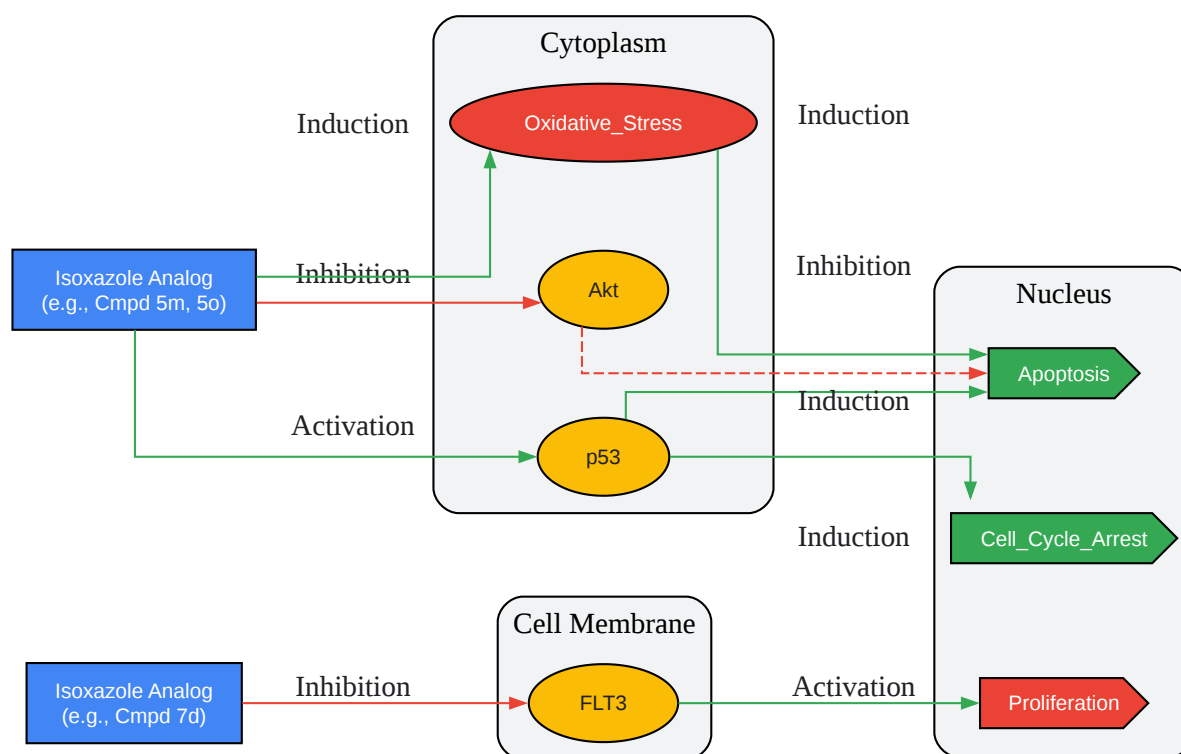
Experimental Protocols

Cytotoxicity Assay (MTS/MTT Assay):

- Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 0.1 to 100 μM) for a specified period, typically 48-72 hours.

- **Reagent Incubation:** After treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
- **Absorbance Reading:** The plates are incubated for 2-4 hours to allow for the conversion of the tetrazolium salt to formazan by viable cells. The absorbance is then measured at a specific wavelength (e.g., 490 nm for MTS) using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Visualizing the Mechanism of Action



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Caption: Anticancer mechanisms of isoxazole analogs.

Anti-inflammatory Activity

Several **methyl isoxazole-5-carboxylate** analogs have been reported to possess potent anti-inflammatory properties. These effects have been demonstrated in various in vivo models of inflammation.

For example, the compound MZO-2 (ethyl N-{4-[(2,4-dimethoxybenzyl)carbamoyl]-3-methylisoxazol-5-yl}acetimidate) was shown to be highly effective in a carrageenan-induced paw edema model in mice.[5] When applied topically, MZO-2 also significantly reduced ear edema in a mouse model of contact sensitivity to oxazolone, with an efficacy comparable to the immunosuppressive drug tacrolimus.[5] Further studies on amides of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid also revealed strong anti-inflammatory effects.[6][7]

Comparative Anti-inflammatory Activity

Compound	Model	Effect	Reference
MZO-2	Carrageenan-induced paw edema (mice)	Potent inhibition of inflammation	[5]
MZO-2	Contact sensitivity to oxazolone (mice)	Significant reduction in ear edema	[5]
p-etoxyphenylamid of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid	Not specified	Strong anti-inflammatory effect	[6]
p-chlorophenylamid of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid	Not specified	Strong anti-inflammatory effect	[6]

Experimental Protocols

Carrageenan-Induced Paw Edema:

- **Animal Model:** Typically performed in rats or mice.
- **Baseline Measurement:** The initial volume of the animal's hind paw is measured using a plethysmometer.
- **Compound Administration:** The test compound is administered orally or intraperitoneally at a specific dose.
- **Induction of Inflammation:** After a set time (e.g., 1 hour), a solution of carrageenan (a phlogistic agent) is injected into the sub-plantar region of the paw.
- **Paw Volume Measurement:** The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
- **Data Analysis:** The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to that of the control (vehicle-treated) group.

Antimicrobial and Antitubercular Activities

The isoxazole scaffold is a key component of several clinically used antibiotics, and novel analogs continue to be explored for their antimicrobial potential. Studies have shown that derivatives of **methyl isoxazole-5-carboxylate** exhibit activity against a range of bacteria and fungi.

For instance, a series of ethyl 2-(5-methyl-3-arylisoazole-4-carboxamido)-4-alkylthiazole-5-carboxylates showed inhibitory activity against various fungal strains, including *Fusarium graminearum* and *Botrytis cinerea*.^[8] Other isoxazole derivatives have demonstrated antibacterial activity against both Gram-positive (*Bacillus subtilis*) and Gram-negative (*Escherichia coli*) bacteria.^{[9][10]}

Notably, 5-methylisoxazole-3-carboxamide derivatives have been synthesized and evaluated for their antitubercular activity against *Mycobacterium tuberculosis* H37Rv.^[10] Several compounds in this series, particularly compounds 10 and 14, displayed significant activity with low micromolar MIC values.^[10]

Comparative Antimicrobial and Antitubercular Potency (MIC Values)

Compound ID	Microbial Strain	MIC (µg/mL)	MIC (µM)	Reference
General Isoxazoles	Candida albicans	6 - 60	-	[11]
General Isoxazoles	Bacillus subtilis	10 - 80	-	[11]
General Isoxazoles	Escherichia coli	30 - 80	-	[11]
Compound 9	M. tuberculosis H37Rv	-	6.25	[10]
Compound 10	M. tuberculosis H37Rv	-	3.125	[10]
Compound 13	M. tuberculosis H37Rv	-	6.25	[10]
Compound 14	M. tuberculosis H37Rv	-	3.125	[10]

Experimental Protocols

Broth Microdilution Method for MIC Determination:

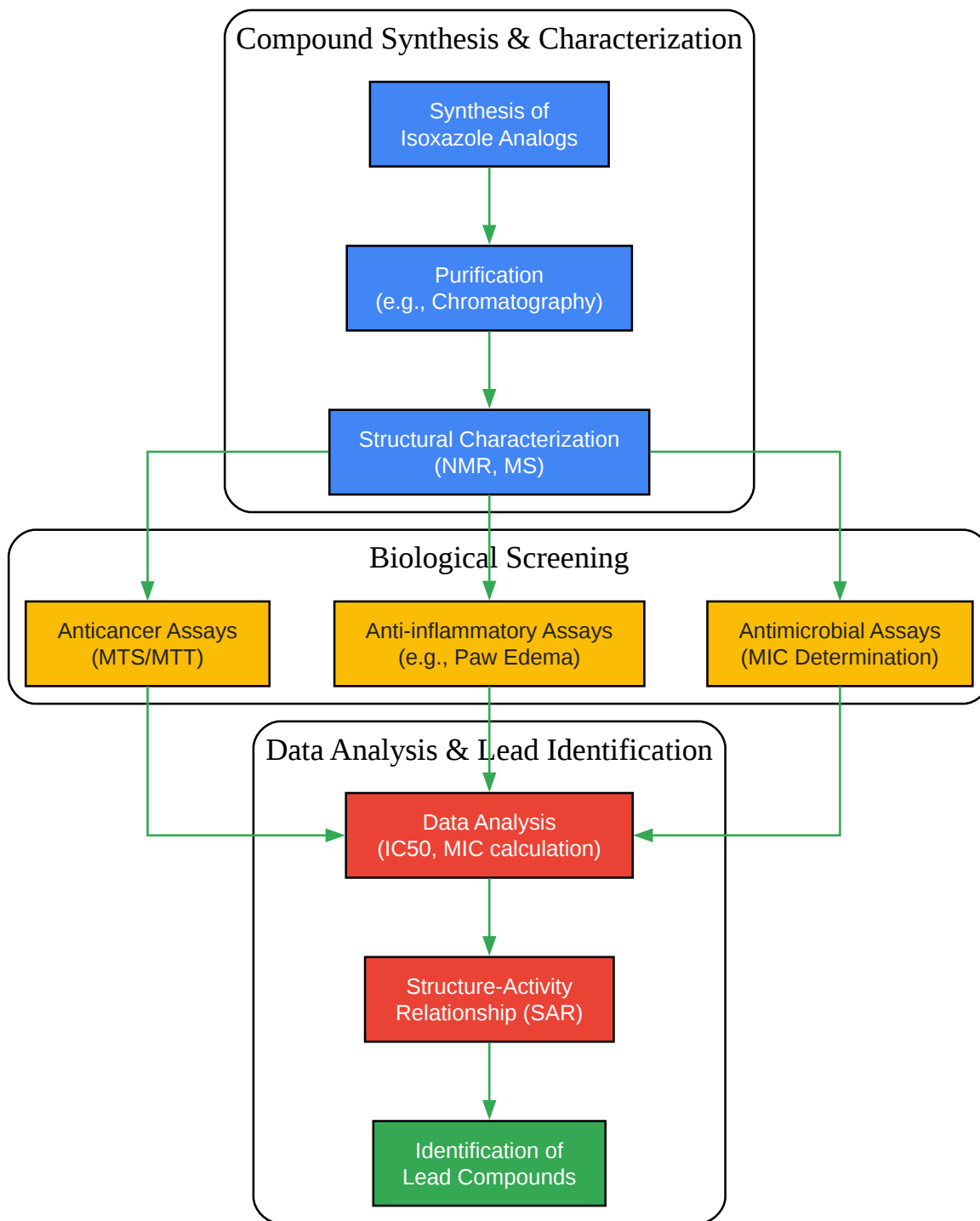
- Preparation of Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth medium.
- Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the microbial suspension.
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

- **MIC Determination:** The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Microplate Alamar Blue Assay (MABA) for Antitubercular Activity:

- **Inoculum Preparation:** A suspension of *Mycobacterium tuberculosis* H37Rv is prepared in Middlebrook 7H9 broth.
- **Compound Dilution and Inoculation:** The test compounds are serially diluted in a 96-well plate, and each well is inoculated with the mycobacterial suspension.
- **Incubation:** The plates are incubated at 37°C for 5-7 days.
- **Addition of Alamar Blue:** A solution of Alamar Blue is added to each well.
- **Second Incubation:** The plates are re-incubated for 24 hours.
- **Reading Results:** A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.

Visualizing the Experimental Workflow



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Caption: General workflow for drug discovery of isoxazole analogs.

Conclusion

Analogues of **methyl isoxazole-5-carboxylate** represent a versatile and highly promising class of compounds in drug discovery. The accumulated experimental data clearly demonstrates their potential in oncology, inflammation, and infectious diseases. The structure-activity relationships derived from these studies offer a roadmap for the rational design of next-generation isoxazole-based therapeutics with enhanced potency and selectivity. The detailed methodologies and pathway analyses provided in this guide are intended to support and accelerate further research in this exciting field.

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